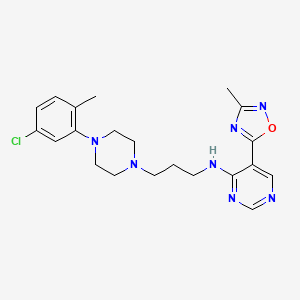

N-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN7O/c1-15-4-5-17(22)12-19(15)29-10-8-28(9-11-29)7-3-6-24-20-18(13-23-14-25-20)21-26-16(2)27-30-21/h4-5,12-14H,3,6-11H2,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCXYNOIKYVEDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCCNC3=NC=NC=C3C4=NC(=NO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C30H41ClN8O, with a molecular weight of 565.16 g/mol. Its structure includes a piperazine moiety and an oxadiazole ring, which are often associated with various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Weight | 565.16 g/mol |

| Molecular Formula | C30H41ClN8O |

| LogP | 4.3874 |

| Polar Surface Area | 67.792 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and piperazine rings exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The compound may exhibit comparable activities due to its structural similarities.

Antitubercular Activity

In a study involving substituted piperazine derivatives, several compounds demonstrated potent antitubercular effects with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . Although specific data for the compound is not available, its structural components suggest potential antitubercular activity.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In previous studies on related compounds, researchers found that certain derivatives were non-toxic to human embryonic kidney cells (HEK-293), indicating a favorable safety profile . Further cytotoxicity tests on this compound would be essential to confirm its safety.

Case Study 1: Synthesis and Evaluation

A recent study synthesized and evaluated various substituted piperazine derivatives for their biological activity. The results indicated that modifications in the piperazine structure could enhance antimicrobial efficacy . This suggests that similar modifications to the compound could yield improved biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

In exploring the SAR of oxadiazole-containing compounds, researchers discovered that specific substitutions significantly influenced biological activity. For example, the introduction of halogen groups and alkyl chains was found to enhance potency against bacterial strains . This knowledge can guide future modifications of this compound to optimize its biological effects.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine. For instance, derivatives of oxadiazole have shown significant growth inhibition against various cancer cell lines. One study reported percent growth inhibitions (PGIs) of over 85% against specific cancer cell lines like SNB-19 and OVCAR-8, indicating strong anticancer properties . The incorporation of oxadiazole moieties is particularly noteworthy as they are known for their ability to disrupt cellular processes in cancer cells.

Neuropharmacological Effects

Compounds containing piperazine structures, like the one , have been investigated for their neuropharmacological effects. Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant activities. The mechanism often involves modulation of neurotransmitter systems, which may provide therapeutic benefits for conditions such as anxiety and depression .

Antimicrobial Activity

Antibacterial and Antifungal Properties

The compound's structural components suggest potential antimicrobial activity. Studies involving similar oxadiazole derivatives have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings indicate that compounds with similar structures may be effective in treating infections caused by resistant strains .

Enzyme Inhibition

Calmodulin Inhibition

Research has identified that certain piperazine derivatives can act as calmodulin inhibitors. Calmodulin is a calcium-binding messenger protein that plays a crucial role in various cellular processes. Inhibitors of calmodulin can have therapeutic implications in conditions such as hypertension and heart disease . The specific compound discussed may hold similar properties due to its structural analogies with known calmodulin inhibitors.

Molecular Docking Studies

Computational Insights

Molecular docking studies are essential for predicting the binding affinity of compounds to biological targets. Research on similar piperazine and oxadiazole derivatives has utilized computational methods to assess their interactions with target proteins relevant to cancer and microbial infections. These studies help in understanding the mechanism of action at a molecular level and guide the design of more potent derivatives .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. By modifying various functional groups and analyzing their effects on biological activity, researchers can develop more effective therapeutic agents.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Anticancer Activity | Significant growth inhibition against various cancer cell lines (e.g., SNB-19, OVCAR-8) |

| Neuropharmacological | Potential anxiolytic and antidepressant effects through neurotransmitter modulation |

| Antimicrobial Activity | Efficacy against bacterial strains (e.g., S. aureus, E. coli) and antifungal activity (C. albicans) |

| Enzyme Inhibition | Possible calmodulin inhibition with implications for cardiovascular health |

| Molecular Docking | Computational studies predicting binding affinities to biological targets |

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what are their respective yields and challenges?

Methodological Answer: The synthesis typically involves modular assembly of the piperazine, oxadiazole, and pyrimidine moieties. Key steps include:

- Piperazine coupling : Alkylation of 5-chloro-2-methylphenylpiperazine with a propyl linker, as seen in analogous quinazoline derivatives (e.g., 82% yield via nucleophilic substitution under reflux conditions) .

- Oxadiazole formation : Cyclization of thiosemicarbazide precursors with POCl₃, followed by pH adjustment (8–9) for precipitation, as described for 1,3,4-oxadiazole derivatives .

- Pyrimidine-amine coupling : Buchwald-Hartwig amination or nucleophilic substitution to attach the pyrimidin-4-amine group, with yields influenced by base selection (e.g., trialkylamines improve yields in pyridylamine couplings) .

Q. Table 1: Synthetic Route Comparison

| Step | Method | Yield | Challenges | Reference |

|---|---|---|---|---|

| Piperazine alkylation | Reflux in DMF with K₂CO₃ | 75–85% | Byproduct formation from excess linker | |

| Oxadiazole cyclization | POCl₃-mediated cyclization | 60–70% | Sensitivity to pH and temperature | |

| Pyrimidine coupling | Pd-catalyzed amination | 50–65% | Catalyst cost and purity requirements |

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

- ¹H/¹³C NMR : Resolves piperazine proton environments (δ 2.5–3.5 ppm) and oxadiazole C=N signals (δ 160–165 ppm). Discrepancies in splitting patterns may arise from rotational isomers, requiring variable-temperature NMR .

- IR Spectroscopy : Confirms oxadiazole C=N stretching (1640–1680 cm⁻¹) and amine N-H bonds (3300–3500 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and detects fragmentation patterns unique to the oxadiazole group .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 12.8° twist in pyrimidine-phenyl groups) and hydrogen-bonding networks, critical for confirming stereochemistry .

Q. Table 2: Key Spectral Signatures

| Technique | Observed Features | Diagnostic Value | Reference |

|---|---|---|---|

| ¹H NMR | Piperazine multiplet (δ 3.1 ppm) | Confirms alkylation completion | |

| IR | C=N stretch (1660 cm⁻¹) | Validates oxadiazole formation | |

| HRMS | [M+H]⁺ = Calculated ± 0.001 Da | Molecular formula confirmation |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing this compound?

Methodological Answer: Contradictions often arise from dynamic conformational changes or impurities. Strategies include:

- Variable-Temperature NMR : Identifies rotational barriers in piperazine-propyl linkers, which may cause signal splitting at room temperature .

- 2D NMR (COSY, HSQC) : Maps coupling between piperazine protons and adjacent carbons, distinguishing regioisomers .

- Crystallographic Validation : Resolves ambiguous NOE signals by correlating solid-state structures (e.g., dihedral angles) with solution-phase data .

- Purification Optimization : Use preparative HPLC to remove byproducts (e.g., unreacted pyrimidine precursors) that skew IR/MS results .

Example Case : A discrepancy in NH proton integration (¹H NMR) was resolved via X-ray analysis, revealing intramolecular H-bonding that quenched the signal .

Q. What strategies are recommended for optimizing coupling reactions involving the piperazine and oxadiazole moieties?

Methodological Answer:

- Base Selection : Use Hunig’s base (DIPEA) for oxadiazole couplings to minimize side reactions, as demonstrated in pyridylamine syntheses (90% yield improvement) .

- Catalyst Screening : Pd-Xantphos systems enhance Buchwald-Hartwig amination efficiency for pyrimidine-amine bonds, reducing reaction times from 24h to 8h .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions, while toluene improves selectivity for sterically hindered piperazines .

- In Situ Monitoring : ReactIR tracks oxadiazole cyclization progress, allowing real-time adjustment of POCl₃ stoichiometry .

Q. Table 3: Optimization Parameters

| Parameter | Optimal Condition | Outcome | Reference |

|---|---|---|---|

| Catalyst | Pd₂(dba)₃/Xantphos | 85% yield in pyrimidine coupling | |

| Temperature | 80°C for DMF; 110°C for toluene | Balances rate and decomposition | |

| POCl₃ Equivalents | 3.0 eq | Maximizes cyclization efficiency |

Q. How can researchers design experiments to elucidate the biological activity of this compound?

Methodological Answer:

- Target Identification : Screen against kinase or GPCR panels (e.g., serotonin receptors linked to piperazine bioactivity) using fluorescence polarization assays .

- SAR Studies : Modify the oxadiazole methyl group (e.g., replace with CF₃) and compare binding affinities via surface plasmon resonance (SPR) .

- Metabolic Stability : Use liver microsome assays (human/rat) to assess oxadiazole resistance to CYP450 oxidation, a common metabolic pathway .

- Contradiction Analysis : Replicate conflicting bioactivity data (e.g., antibacterial vs. antifungal) under standardized CLSI guidelines to isolate protocol variables .

Example : A structural analog showed divergent activity in fungal vs. bacterial assays due to differential membrane permeability, resolved via logP measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.